2-Oxocyclohexanecarboxylic acid sodium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxocyclohexanecarboxylic acid sodium salt typically involves the reaction of 2-oxocyclohexanecarboxylic acid with a sodium base. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the sodium salt. The reaction conditions often include controlled temperature and pH to ensure complete conversion and high yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pH, and concentration is common. Additionally, purification steps such as crystallization or filtration are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Oxocyclohexanecarboxylic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or other oxidized derivatives.
Reduction: Yields alcohols.
Substitution: Results in various substituted cyclohexane derivatives.
Scientific Research Applications
2-Oxocyclohexanecarboxylic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-oxocyclohexanecarboxylic acid sodium salt involves keto-enol tautomerism, a chemical equilibrium between two isomers. The compound can exist in both keto and enol forms, which can interconvert under certain conditions. This tautomerism plays a crucial role in its reactivity and interactions with other molecules. The molecular targets and pathways involved include interactions with enzymes and other proteins that recognize the keto or enol forms .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxocyclopentanecarboxylic acid sodium salt
- 2-Oxocycloheptanecarboxylic acid sodium salt
- 4-Oxocyclohexanecarboxylic acid sodium salt
Uniqueness
2-Oxocyclohexanecarboxylic acid sodium salt is unique due to its specific ring size and functional groups, which confer distinct chemical properties and reactivity. Compared to its analogs with different ring sizes, it exhibits unique stability and reactivity patterns, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
sodium;2-oxocyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h5H,1-4H2,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOTYYYBCYURDK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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